Neopterin

Übersicht

Beschreibung

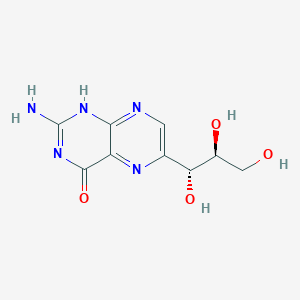

Neopterin, with the systematic name 2-amino-4-hydroxy-6-(D-erythro-1’,2’,3’-trihydroxypropyl)-pteridine, is an organic compound belonging to the pteridine class of heterocyclic compounds . It is synthesized by human macrophages upon stimulation with the cytokine interferon-gamma and serves as a biomarker of cellular immune system activation . This compound is indicative of a pro-inflammatory immune status and is involved in various pathological conditions, including viral and bacterial infections, autoimmune diseases, and malignant disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neopterin is synthesized from guanosine triphosphate (GTP) through a two-step process. The first step involves the enzyme GTP cyclohydrolase, which opens the ribose group. This is followed by the hydrolysis of the phosphate ester group catalyzed by phosphatases .

Industrial Production Methods: Industrial production of this compound involves the isolation of the compound from biological fluids using methods such as enzyme-linked immunosorbent assay (ELISA), high-performance liquid chromatography (HPLC), or radioimmunoassay . These methods are optimized for the detection and quantification of this compound in various samples, including blood serum, cerebrospinal fluid, and urine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Neopterin unterliegt verschiedenen Arten von chemischen Reaktionen, einschließlich Oxidation und Reduktion. Es ist das Oxidationsprodukt von 7,8-Dihydrothis compound, einem starken Antioxidans, das von Interferon-gamma-aktivierten Makrophagen erzeugt wird .

Häufige Reagenzien und Bedingungen: Die Oxidation von 7,8-Dihydrothis compound zu this compound wird durch freie Radikale erleichtert, die aktivierte Makrophagen vor oxidativem Stress schützen . Die Reaktionsbedingungen umfassen typischerweise das Vorhandensein von Oxidationsmitteln und das Fehlen von schützenden Plasma-Antioxidantien wie Tocopherol, Ascorbat, Urat, Apolipoproteinen oder Serumalbumin .

Hauptprodukte: Das Hauptprodukt, das aus der Oxidation von 7,8-Dihydrothis compound gebildet wird, ist this compound selbst . Abhängig vom Oxidationsmittel kann die Reaktion auch Dihydroxanthopterin erzeugen .

Wissenschaftliche Forschungsanwendungen

Neopterin as a Biomarker for Immune Activation

This compound is primarily recognized for its role as a biomarker of immune activation. It is produced by macrophages and monocytes in response to interferon-gamma stimulation, reflecting cellular immune responses.

Key Findings:

- Urinary this compound in Primatology: A study validated urinary this compound as an effective biomarker for monitoring immune responses in primates. It was found to increase following immune perturbation, such as vaccination, and varied with environmental conditions and age .

- Cerebrospinal Fluid this compound: Elevated levels of this compound in cerebrospinal fluid have been associated with neuroinflammatory disorders, demonstrating high sensitivity and specificity for diagnosing conditions like meningitis .

Monitoring Infectious Diseases

This compound levels have been extensively studied in the context of infectious diseases, where they serve as indicators of disease progression and immune response.

Case Studies:

- HIV Monitoring: this compound has been proposed as a surrogate marker for monitoring HIV replication, especially in resource-limited settings where viral load measurements may not be feasible. Studies indicate that longitudinal measurements of this compound can effectively track treatment responses .

- Viral Hepatitis: Research has shown that this compound levels correlate with the severity of viral hepatitis infections, providing insights into the immune response during these diseases .

Cardiovascular Health Indicator

This compound has emerged as a significant predictor of cardiovascular events and overall mortality.

Research Insights:

- A study involving kidney transplant recipients indicated that higher serum this compound levels were associated with increased risks of major cardiovascular events and all-cause mortality. The data suggested a strong link between this compound levels and inflammatory states post-transplantation .

Applications in Neurodegenerative Disorders

The role of this compound in neurodegenerative diseases is gaining attention, particularly concerning its potential as a diagnostic marker.

Findings:

- Elevated this compound levels in cerebrospinal fluid have been linked to various neurodegenerative conditions, suggesting its utility as a biomarker for early classification and diagnosis .

Non-invasive Monitoring Techniques

This compound’s presence in urine makes it an attractive candidate for non-invasive health monitoring.

Applications:

- Field Studies: Urinary this compound has been validated for use in field studies to assess immune responses in wild mammals, demonstrating its resilience and effectiveness in non-invasive research settings .

Data Table: Summary of this compound Applications

Wirkmechanismus

Neopterin exerts its effects through its role as a biomarker of cellular immune activation. It is synthesized by macrophages upon stimulation with interferon-gamma, which is characteristic of a T helper cell type 1 immune response . The production of this compound is associated with increased production of reactive oxygen species, which can act as both pro-oxidants and antioxidants depending on the environmental conditions . This compound and its less stable sister compound, 7,8-dihydrothis compound, interfere with oxidizing chemicals such as hydrogen peroxide, enhancing the oxidizing capacity .

Vergleich Mit ähnlichen Verbindungen

Neopterin gehört zur Pteridin-Familie, zu der mehrere ähnliche Verbindungen gehören:

Ähnliche Verbindungen:

Biopterin: Ein Coenzym, das an der Hydroxylierung aromatischer Aminosäuren beteiligt ist.

Dihydrobiopterin: Eine reduzierte Form von Biopterin, die als Kofaktor bei der Synthese von Neurotransmittern wirkt.

Xanthopterin: Ein gelber Farbstoff, der in den Flügeln bestimmter Schmetterlinge und im Urin von Säugetieren vorkommt.

Einzigartigkeit: this compound ist unter den Pteridinen einzigartig aufgrund seiner Rolle als Biomarker für die zelluläre Immunaktivierung und seiner Assoziation mit oxidativem Stress . Im Gegensatz zu anderen Pteridinen wird this compound spezifisch von Makrophagen als Reaktion auf die Stimulation mit Interferon-gamma synthetisiert, was es zu einem wertvollen Indikator für die Aktivierung des Immunsystems macht .

Biologische Aktivität

Neopterin, a low molecular mass compound belonging to the pteridine class, is recognized as a significant biomarker of cell-mediated immunity. Its biological activities are primarily linked to immune responses, oxidative stress modulation, and various pathological conditions. This article explores the multifaceted roles of this compound in biological systems, supported by recent research findings and case studies.

Overview of this compound

This compound is synthesized from guanosine triphosphate (GTP) through the action of the enzyme GTP cyclohydrolase I, primarily in response to interferon-gamma (IFN-γ) released by activated macrophages and dendritic cells. It serves as an indicator of immune activation and inflammation, with elevated levels often correlating with various diseases.

Biological Functions

- Immune Modulation

- Oxidative Stress

-

Cardiovascular Implications

- Elevated this compound levels have been associated with cardiovascular events and all-cause mortality, particularly in kidney transplant recipients. A study found that higher this compound-to-creatinine ratios correlated significantly with major adverse cardiovascular events (MACE) and mortality rates .

Table 1: this compound Levels and Clinical Outcomes

| Endpoint | This compound/Creatinine Quartile μmol/mol | p-Value |

|---|---|---|

| Graft loss (%) | 20.3 (1), 16.4 (2), 19.1 (3), 23.0 (4) | - |

| Major Adverse Cardiac Event (%) | 11.1 (1), 16.4 (2), 16.4 (3), 25.0 (4) | 0.001 |

| All-cause mortality (%) | 9.5 (1), 16.4 (2), 21.7 (3), 33.6 (4) | <0.001 |

This table illustrates the correlation between this compound levels and clinical outcomes in kidney transplant patients, highlighting its potential as a prognostic marker .

This compound in Neuroinflammatory Disorders

This compound levels are also elevated in cerebrospinal fluid during neuroinflammatory conditions such as multiple sclerosis and Alzheimer's disease. Microglia and astrocytes are believed to be the primary sources of this compound production in the central nervous system, responding to inflammatory stimuli .

Case Study: this compound as a Biomarker in Diabetes

A study evaluated serum this compound levels in diabetic patients compared to healthy controls, revealing significantly higher concentrations in type 2 diabetes patients. This suggests that this compound may serve as a sensitive biomarker for Th1-type immune activation associated with diabetes-related complications .

Case Study: this compound in Cardiovascular Risk Assessment

In a cohort study involving kidney transplant recipients, researchers assessed the long-term risk associated with this compound levels concerning cardiovascular events. The findings indicated that higher this compound levels were linked to increased risks of MACE and all-cause mortality, emphasizing its role as a predictive biomarker for cardiovascular health .

Eigenschaften

CAS-Nummer |

2009-64-5 |

|---|---|

Molekularformel |

C9H11N5O4 |

Molekulargewicht |

258.18 g/mol |

IUPAC-Name |

2-amino-6-[(1S,2R)-1,2,3-trihydroxy(1,2,3-13C3)propyl]-3H-pteridin-4-one |

InChI |

InChI=1S/C9H11N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h1,4,6,15-17H,2H2,(H3,10,11,13,14,18)/t4-,6+/m1/s1/i1+1,2+1,3+1,4+1,6+1 |

InChI-Schlüssel |

BMQYVXCPAOLZOK-NNFFBITRSA-N |

SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Isomerische SMILES |

[13CH]1=[13C](N=C2C(=O)NC(=NC2=N1)N)[13C@@H]([13C@@H]([13CH2]O)O)O |

Kanonische SMILES |

C1=C(N=C2C(=O)NC(=NC2=N1)N)C(C(CO)O)O |

Aussehen |

Solid powder |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.